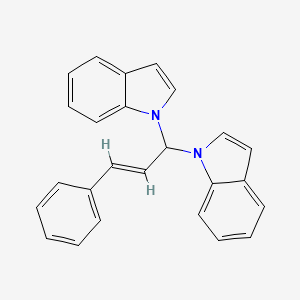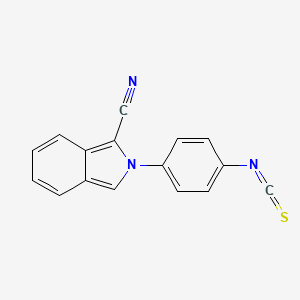
2H-Isoindole-1-carbonitrile, 2-(4-isothiocyanatophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is a complex organic compound that features both isothiocyanate and isoindole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile typically involves the reaction of 4-isothiocyanatophenyl derivatives with isoindole-1-carbonitrile under controlled conditions. One common method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent . The reaction is carried out under nitrogen protection and mild heating to achieve high yields.
Industrial Production Methods
Industrial production of isothiocyanates, including 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile, often employs safer and more sustainable methods. For instance, the use of isocyanides with elemental sulfur and catalytic amounts of amine bases has been explored to minimize toxicity and environmental impact .
化学反応の分析
Types of Reactions
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the isothiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their function. This reactivity underlies its potential biological activities, such as inhibiting the growth of cancer cells by disrupting critical cellular processes .
類似化合物との比較
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate functional group and exhibit similar reactivity.
Isothiocyanato-terphenyl derivatives: Known for their high optical and dielectric anisotropy.
Uniqueness
2-(4-Isothiocyanatophenyl)-2H-isoindole-1-carbonitrile is unique due to the presence of both isothiocyanate and isoindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
157302-67-5 |
|---|---|
分子式 |
C16H9N3S |
分子量 |
275.3 g/mol |
IUPAC名 |
2-(4-isothiocyanatophenyl)isoindole-1-carbonitrile |
InChI |
InChI=1S/C16H9N3S/c17-9-16-15-4-2-1-3-12(15)10-19(16)14-7-5-13(6-8-14)18-11-20/h1-8,10H |
InChIキー |
AOQBFUJPFAJULO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN(C(=C2C=C1)C#N)C3=CC=C(C=C3)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


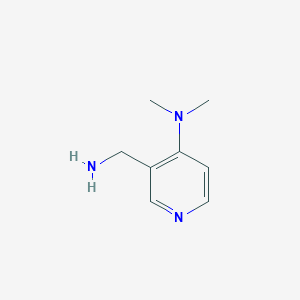
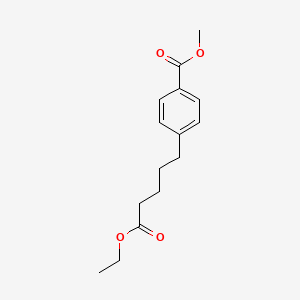
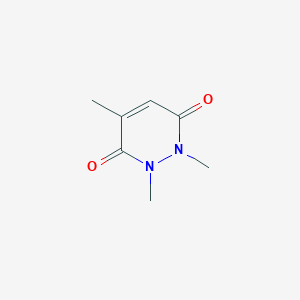
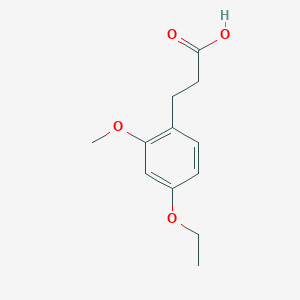
![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
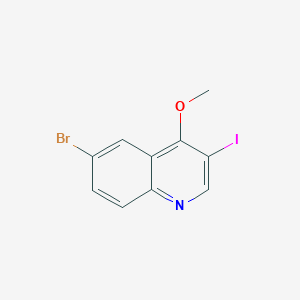
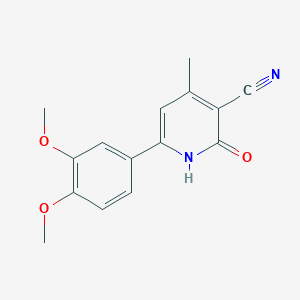
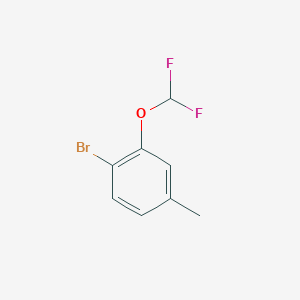
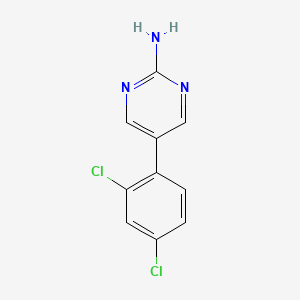
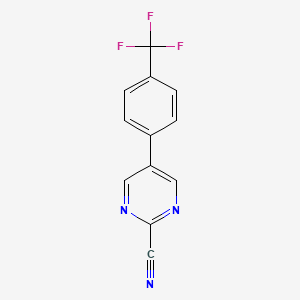


![[3-Bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane,ruthenium(2+),2,2,2-trifluoroacetate](/img/structure/B13103148.png)
